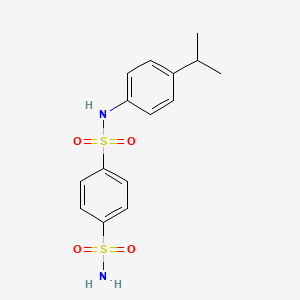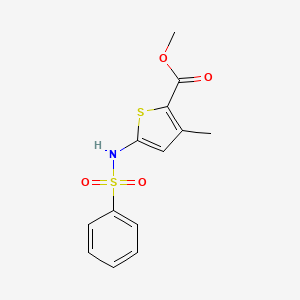
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile, also known as MMSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. MMSP belongs to the class of sulfonyl nitrile compounds and has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been found to have several biochemical and physiological effects. In vitro studies have shown that (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can induce cell cycle arrest and apoptosis in cancer cells. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been found to inhibit cell migration and invasion, which are important mechanisms for cancer metastasis. In addition, (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been shown to decrease the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile for lab experiments is its relatively low toxicity. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been shown to have low cytotoxicity in various cell lines, which makes it a suitable candidate for further research. Another advantage of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is its stability and ease of synthesis. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can be synthesized using readily available reagents and can be stored for long periods without significant degradation.
One limitation of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile for lab experiments is its limited solubility in water. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is highly soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol, but has low solubility in water. This can make it challenging to administer (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile in in vivo experiments. Another limitation of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is the lack of clinical data on its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile. One area of research is the development of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile derivatives with improved solubility and bioavailability. This could enhance the effectiveness of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile in in vivo experiments and potentially lead to the development of new anti-cancer and anti-inflammatory drugs.
Another area of research is the elucidation of the mechanism of action of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile. Further studies are needed to understand the molecular targets of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile and the signaling pathways involved in its anti-cancer and anti-inflammatory effects.
In conclusion, (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is a promising compound with potential therapeutic benefits in cancer, inflammation, and diabetes. Further research is needed to fully understand its mechanism of action and to develop (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can be synthesized through a multi-step process. The first step involves the reaction of 2-methoxybenzaldehyde with malononitrile to form 2-methoxy-3-(1H-indol-3-yl)acrylonitrile. The second step involves the reaction of the resulting compound with dimethyl sulfoxide (DMSO) and sulfur trioxide (SO3) to form (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile. The yield of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been the subject of numerous scientific studies due to its potential therapeutic benefits. One of the most significant applications of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is in the treatment of cancer. Several studies have shown that (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing the spread of cancer.
In addition to its anti-cancer properties, (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been found to exhibit anti-inflammatory and anti-diabetic effects. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-11-6-4-3-5-9(11)7-10(8-12)16(2,13)14/h3-7H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEXLMTULWNCDO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-[(4-ethoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7636265.png)
![N-[1-(2-cyanoethyl)-4-(4-fluorophenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7636270.png)

![2-[(4-Acetamidophenyl)sulfanyl]acetamide](/img/structure/B7636285.png)
![[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636293.png)
![[2-(5-methoxycarbonyl-2-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636297.png)
![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)
![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)

![5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B7636354.png)
![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)

